molecular formula C17H19N3O2 B267572 N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

Cat. No. B267572
M. Wt: 297.35 g/mol
InChI Key: ZTSBHJMHIVMFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide, also known as ANCCA, is a small molecule inhibitor that targets the transcriptional co-activator ANCCA. ANCCA is an important regulator of gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. ANCCA has been shown to be overexpressed in several types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide is a transcriptional co-activator that interacts with various transcription factors, including estrogen receptor alpha (ERα) and androgen receptor (AR). N-{3-[(anilinocarbonyl)amino]phenyl}butanamide promotes the transcription of genes involved in cell proliferation and survival, including cyclin D1 and Bcl-2. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition leads to decreased expression of these genes, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition has been shown to have several biochemical and physiological effects on cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition leads to decreased cell proliferation, increased apoptosis, and decreased migration and invasion of cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition also leads to decreased expression of genes involved in drug resistance, making it an attractive target for combination therapy with other anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[(anilinocarbonyl)amino]phenyl}butanamide as a target for cancer therapy include its specificity for cancer cells and its involvement in drug resistance. The limitations of using N-{3-[(anilinocarbonyl)amino]phenyl}butanamide as a target for cancer therapy include the potential for off-target effects and the need for further optimization of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibitors.

Future Directions

For N-{3-[(anilinocarbonyl)amino]phenyl}butanamide research include the development of more potent and selective N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibitors, the identification of biomarkers for N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition, and the investigation of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition in combination with other anticancer drugs. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition may also have potential applications in other diseases, including cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide involves several steps, including the reaction of 3-nitrobenzoyl chloride with aniline to form 3-nitrobenzanilide, which is then reduced to 3-aminobenzanilide. The 3-aminobenzanilide is then reacted with butanoyl chloride to form N-{3-[(anilinocarbonyl)amino]phenyl}butanamide. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide has also been shown to be involved in the development of drug resistance in cancer cells, making it an attractive target for combination therapy with other anticancer drugs.

properties

Product Name

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[3-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H19N3O2/c1-2-7-16(21)18-14-10-6-11-15(12-14)20-17(22)19-13-8-4-3-5-9-13/h3-6,8-12H,2,7H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

ZTSBHJMHIVMFOF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.